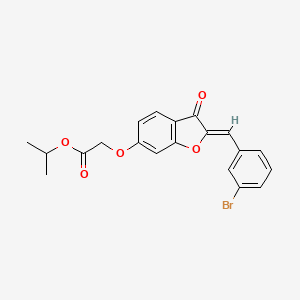

(Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Beschreibung

(Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a benzofuran-3-one core fused with a 3-bromobenzylidene substituent at the 2-position. The Z-configuration of the benzylidene double bond ensures spatial alignment critical for intermolecular interactions, such as π-stacking or hydrogen bonding.

Eigenschaften

IUPAC Name |

propan-2-yl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO5/c1-12(2)25-19(22)11-24-15-6-7-16-17(10-15)26-18(20(16)23)9-13-4-3-5-14(21)8-13/h3-10,12H,11H2,1-2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMDZUKHOCZFHP-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the ester class, characterized by a benzofuran structure. This compound has garnered attention due to its potential biological activities, including antitumor and anti-inflammatory properties. The presence of the bromobenzylidene moiety suggests further applications in medicinal chemistry, particularly in developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of (Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is C₂₁H₁₉BrO₃. Its structural characteristics include:

| Property | Value |

|---|---|

| Molecular Weight | 417.2 g/mol |

| Functional Groups | Ester, Bromide |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves the reaction of isopropyl acetate with specific phenolic derivatives through methods like esterification and nucleophilic substitution . Controlled conditions such as temperature and solvent choice are crucial for optimizing yield and selectivity.

Antitumor Activity

Research indicates that compounds with benzofuran structures often exhibit significant antitumor effects. In vitro studies have shown that (Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that similar benzofuran derivatives could induce apoptosis in human cancer cells through the activation of caspase pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In a comparative study, compounds structurally related to (Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate showed significant inhibition of COX-2 activity with IC50 values indicating effective anti-inflammatory action .

The proposed mechanism of action involves the interaction of the compound with specific molecular targets within cells. This interaction may modulate signaling pathways related to inflammation and cell proliferation, leading to observed biological effects. Notably, studies have suggested that benzofuran derivatives can affect the NF-kB signaling pathway, crucial in regulating immune responses .

Case Studies

- Antitumor Efficacy : A recent study evaluated the antitumor effects of various benzofuran derivatives, including (Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate. Results indicated a significant reduction in tumor size in treated mice compared to controls, highlighting its potential as an anticancer agent.

- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results demonstrated a marked decrease in inflammatory markers and joint swelling following treatment with (Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The most structurally analogous compound identified is (Z)-isopropyl 2-((2-(2-methyl-2H-chromen-3-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (). Below is a comparative analysis:

Key Differences and Implications

Substituent Impact: The 3-bromobenzylidene group in the target compound introduces electronegativity and steric bulk, which may influence binding affinity in biological targets.

Electronic Effects : Bromine’s electron-withdrawing nature could reduce electron density in the benzofuran core, altering reactivity in electrophilic substitutions. The methyl group in the analogue may stabilize the chromenyl ring via hyperconjugation .

Structural Determination : Both compounds likely require advanced crystallographic tools like SHELX for resolving Z/E isomerism and substituent orientation .

Methodological Considerations

Chemical structure comparison often employs graph-based algorithms to identify isomorphic subgraphs (e.g., shared benzofuran cores) and divergent substituents (e.g., bromine vs. chromenyl groups) . Such methods are critical for predicting physicochemical properties or bioactivity.

Research Findings and Data Gaps

- Bioactivity Prediction : The bromine atom may enhance halogen bonding in enzyme active sites, a feature exploited in kinase inhibitors.

- Synthetic Challenges : The Z-configuration requires precise stereocontrol during benzylidene formation, often achieved via kinetic vs. thermodynamic conditions.

- Solubility : The isopropyl group likely reduces aqueous solubility compared to methyl or ethyl esters, necessitating formulation studies.

Q & A

Q. What is the optimal synthetic route for (Z)-isopropyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

Methodological Answer: The synthesis typically involves coupling a substituted benzofuran derivative with an isopropyl acetoxy group. A validated approach includes:

- Step 1: Prepare the benzofuran core via condensation of 3-bromobenzaldehyde with 6-hydroxy-3-oxo-2,3-dihydrobenzofuran under acidic conditions (e.g., H₂SO₄ in ethanol) to form the benzylidene intermediate .

- Step 2: Introduce the acetoxy group using a nucleophilic substitution reaction with isopropyl bromoacetate in the presence of a base (e.g., K₂CO₃ in DMF) .

- Key Parameters: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize temperature (60–80°C) and reaction time (8–12 hours) to maximize yield (reported 65–75% in analogous syntheses) .

Q. How can the stereochemistry (Z-configuration) of the benzylidene group be confirmed?

Methodological Answer: The Z-configuration is confirmed via:

- Nuclear Overhauser Effect (NOE) NMR: Irradiation of the benzylidene proton should show NOE correlations with adjacent protons on the benzofuran ring .

- X-ray Crystallography: Resolve single crystals (grown via slow evaporation in ethyl acetate/hexane) to determine the dihedral angle between the benzylidene and benzofuran planes (Z-configuration typically <30°) .

- UV-Vis Spectroscopy: Compare λmax with known Z/E isomers; Z-isomers often exhibit hypsochromic shifts due to reduced conjugation .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess the compound’s persistence in aquatic systems?

Methodological Answer: Adopt a tiered approach per Project INCHEMBIOL guidelines :

- Phase 1 (Lab): Measure hydrolysis half-life (pH 7–9, 25°C), photolysis under UV light (λ = 254 nm), and biodegradability (OECD 301D test).

- Phase 2 (Field): Use microcosm systems to simulate riverine conditions, tracking degradation products via LC-HRMS.

- Key Parameters: Calculate log P (octanol-water partition coefficient) to predict bioaccumulation. For this compound, estimated log P ≈ 3.2 (via EPI Suite), indicating moderate hydrophobicity .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

Methodological Answer: Apply comparative analysis frameworks :

- Step 1: Replicate assays under standardized conditions (e.g., cell line viability vs. murine toxicity).

- Step 2: Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify discrepancies in bioavailability.

- Step 3: Use multivariate statistics (ANOVA with post-hoc Tukey tests) to isolate confounding variables (e.g., solubility limits in vitro vs. metabolic activation in vivo) .

Q. What strategies are recommended for optimizing the compound’s oxidative stability in pharmacological formulations?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months, analyzing degradation products via UPLC-MS.

- Antioxidant Screening: Co-formulate with ascorbic acid (0.1% w/v) or BHT (0.05% w/v) to inhibit radical-mediated oxidation .

- Packaging: Use amber glass vials with nitrogen purging to minimize photolytic and oxidative degradation .

Q. How can structure-activity relationships (SAR) be explored for the bromobenzylidene substituent?

Methodological Answer:

- Analog Synthesis: Replace the 3-bromo group with -Cl, -CF₃, or -OCH₃ and compare bioactivity (e.g., IC₀ in kinase assays).

- Computational Modeling: Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces and identify critical binding interactions .

- Data Integration: Use heatmaps to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What advanced analytical methods are suitable for quantifying trace impurities in the compound?

Methodological Answer:

- LC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at ppm levels using MRM transitions .

- Forced Degradation Studies: Expose the compound to heat (80°C), acid (0.1M HCl), and peroxide (3% H₂O₂) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.